molecular formula C12H15Cl4N3OPd B14490669 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium CAS No. 65230-72-0

1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium

Cat. No.: B14490669
CAS No.: 65230-72-0
M. Wt: 465.5 g/mol
InChI Key: OYAMQGKDLKAMRF-UHFFFAOYSA-J
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Description

1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is a complex compound that combines an organic molecule with a palladium-based inorganic component The organic part, 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one, is a derivative of pyrazolone, a class of compounds known for their anti-inflammatory and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation and amination steps. The final product is then complexed with tetrachloropalladium through a coordination reaction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the palladium complex.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the organic synthesis and metal complexation can be carried out sequentially. The process would need to be optimized for yield and purity, with careful control of reaction parameters and purification steps to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium can undergo various chemical reactions, including:

    Oxidation: The organic component can be oxidized under specific conditions, potentially altering its pharmacological properties.

    Reduction: The palladium center can facilitate reduction reactions, making the compound useful in catalytic processes.

    Substitution: The tetrachloropalladium part can undergo ligand exchange reactions, where the chloride ions are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated palladium complexes.

Scientific Research Applications

1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Medicine: Explored for its potential use in drug formulations due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium involves its interaction with biological targets and catalytic pathways:

    Molecular Targets: The organic component may interact with enzymes involved in inflammation and pain pathways, while the palladium center can facilitate redox reactions.

    Pathways Involved: The compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The palladium component can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylaminoantipyrine: A related pyrazolone derivative with similar anti-inflammatory properties.

    Tetrachloropalladate complexes: Other palladium-based complexes used in catalysis.

Uniqueness

1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is unique due to its combination of an organic pharmacophore with a metal center, providing a dual functionality that can be exploited in various applications. Its ability to participate in both biological and catalytic processes makes it a versatile compound in research and industry.

Properties

CAS No.

65230-72-0

Molecular Formula

C12H15Cl4N3OPd

Molecular Weight

465.5 g/mol

IUPAC Name

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium

InChI

InChI=1S/C12H15N3O.4ClH.Pd/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;;;;;/h4-8,13H,1-3H3;4*1H;/q;;;;;+4/p-4

InChI Key

OYAMQGKDLKAMRF-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl[Pd](Cl)(Cl)Cl

Origin of Product

United States

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